Regiochemical Positioning of the Aminooxazole Substituent: Meta vs. Ortho vs. Para Substitution Pattern
The meta substitution pattern in methyl 3-(2-aminooxazol-5-yl)benzoate directs the aminooxazole group at a 120° angle relative to the ester on the phenyl ring, as defined by the SMILES structure COC(=O)c1cccc(-c2cnc(N)o2)c1 [1]. In contrast, the ortho isomer (methyl 2-(2-aminooxazol-5-yl)benzoate, SMILES COC(=O)c1ccccc1-c1cnc(N)o1) places the substituents adjacent (60° angle), introducing steric hindrance and potential intramolecular hydrogen bonding, while the para isomer (methyl 4-(2-aminooxazol-5-yl)benzoate, SMILES COC(=O)c1ccc(-c2cnc(N)o2)cc1) positions them at 180°, offering a linear geometry . These geometric differences directly impact the compound's suitability as a building block for constructing diverse chemical libraries where specific exit vector angles are required.
| Evidence Dimension | Substitution pattern geometry (aminooxazole relative to ester on phenyl ring) |
|---|---|
| Target Compound Data | Meta (3-substituted): 120° angle, non-linear geometry, no intramolecular H-bond with ester |
| Comparator Or Baseline | Ortho (2-substituted): ~60° angle, potential intramolecular H-bond; Para (4-substituted): 180° angle, colinear geometry |
| Quantified Difference | Angular difference of 60° from ortho and 60° from para; distinct topological vector |
| Conditions | Structural analysis based on SMILES and InChI representations (PubChem, Chemsrc) |
Why This Matters
The meta geometry provides a unique exit vector that is neither colinear (para) nor sterically congested (ortho), enabling distinct SAR exploration in lead optimization programs.
- [1] PubChem Compound Summary CID 92133214: Methyl 3-(2-aminooxazol-5-yl)benzoate. National Center for Biotechnology Information, 2025. View Source
